molecular formula C6H10Cl2O3 B8617420 2-Chloroethyl 1-chloropropan-2-yl carbonate CAS No. 82947-32-8

2-Chloroethyl 1-chloropropan-2-yl carbonate

Cat. No. B8617420
CAS RN: 82947-32-8
M. Wt: 201.04 g/mol
InChI Key: KPUIRYIZYJELMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloroethyl 1-chloropropan-2-yl carbonate is a useful research compound. Its molecular formula is C6H10Cl2O3 and its molecular weight is 201.04 g/mol. The purity is usually 95%.
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properties

CAS RN

82947-32-8

Product Name

2-Chloroethyl 1-chloropropan-2-yl carbonate

Molecular Formula

C6H10Cl2O3

Molecular Weight

201.04 g/mol

IUPAC Name

2-chloroethyl 1-chloropropan-2-yl carbonate

InChI

InChI=1S/C6H10Cl2O3/c1-5(4-8)11-6(9)10-3-2-7/h5H,2-4H2,1H3

InChI Key

KPUIRYIZYJELMM-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)OC(=O)OCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3.02 g (0.015 g mole) of 2-chloroethyl 1-chloro-2-propyl carbonate and 0.051 g (0.00015 g mole) of tetrabutylphosphonium bromide was heated at 190° C.-192° C. in a 10 ml reaction flask equipped with magnetic stirrer and a distillation head connected to a receiver containing 11.9 g of chloroform cooled to -60° C. The 2-chloroethyl 1-chloro-2-propyl carbonate starting material was prepared by reacting 1.5 moles of ethylene carbonate with about two moles each of propylene and chlorine at about room temperature as shown in Japanese Pat. No. 46,921/78. After 3 hours of heating, a residue of 0.20 g remained in the reaction flask and the receiver had gained 2.15 g in total weight. Nuclear magnetic resonance spectroscopic and chromatographic analyses of the reaction products indicated that 97 percent of the starting carbonate had been converted to a mixture of 83 percent of the theoretical quantity of propylene oxide and 6 percent of the theoretical amount of ethylene oxide together with corresponding yields of 1,2-dichloroethane and 1,2-dichloropropane, respectively.
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